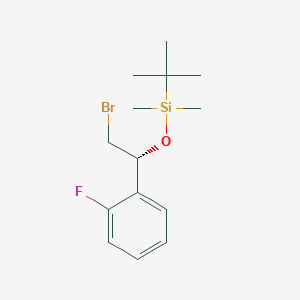
((R)-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane: is a chemical compound that features a bromine atom, a fluorophenyl group, and a tert-butyl dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane typically involves the reaction of ®-2-bromo-1-(2-fluorophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like acetone or water.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of ®-2-(2-fluorophenyl)ethoxy derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorophenyl groups to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism by which (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane exerts its effects depends on the specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleophiles, leading to the formation of new chemical bonds or the modification of existing ones. The presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl dimethylsilane moiety can provide steric protection and stability.
Comparación Con Compuestos Similares
- (®-2-bromo-1-(2-chlorophenyl)ethoxy)(tert-butyl)dimethylsilane
- (®-2-bromo-1-(2-methylphenyl)ethoxy)(tert-butyl)dimethylsilane
- (®-2-bromo-1-(2-nitrophenyl)ethoxy)(tert-butyl)dimethylsilane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (fluoro, chloro, methyl, nitro). These substituents can significantly influence the compound’s reactivity, stability, and binding affinity.
- Reactivity: The presence of different substituents can alter the compound’s reactivity in various chemical reactions. For example, the nitro group is an electron-withdrawing group, which can make the compound more susceptible to nucleophilic attack.
- Applications: The unique properties of (®-2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane, such as its enhanced binding affinity due to the fluorine atom, make it particularly valuable in applications where high specificity and stability are required.
Propiedades
Fórmula molecular |
C14H22BrFOSi |
|---|---|
Peso molecular |
333.31 g/mol |
Nombre IUPAC |
[(1R)-2-bromo-1-(2-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-8-6-7-9-12(11)16/h6-9,13H,10H2,1-5H3/t13-/m0/s1 |
Clave InChI |
VJGZTELZYNZYRS-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H](CBr)C1=CC=CC=C1F |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


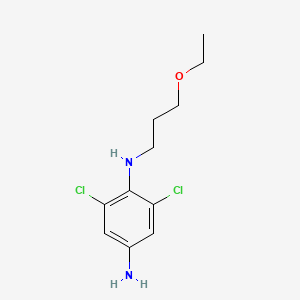
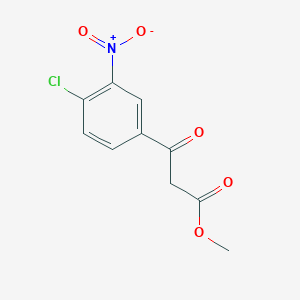
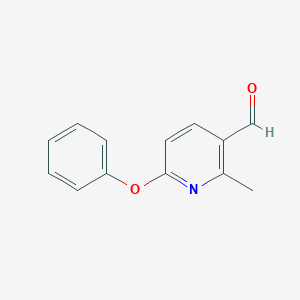



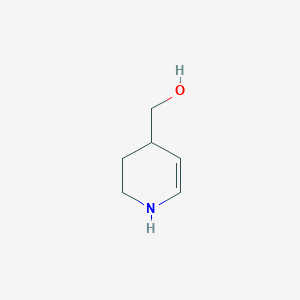
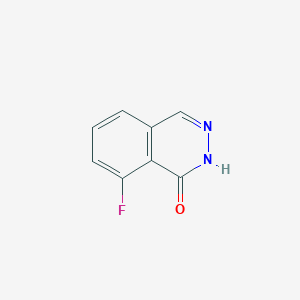

![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)

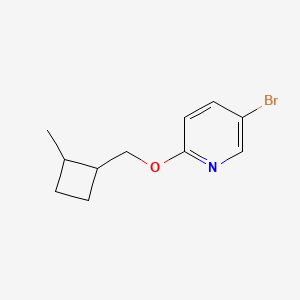
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)
